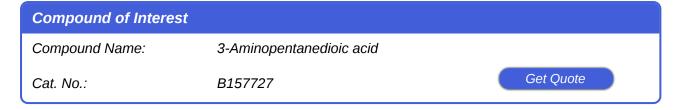


An In-depth Technical Guide to 3-Aminopentanedioic Acid: Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanedioic acid, also known as β-glutamic acid, is a non-proteinogenic amino acid that has garnered interest in the scientific community for its unique biological activities. Unlike its well-studied isomer, L-glutamic acid (an α-amino acid and a key excitatory neurotransmitter), **3-aminopentanedioic acid** exhibits distinct properties that make it a valuable tool in neuropharmacological research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties of **3-aminopentanedioic acid**, detailed experimental protocols, and a visualization of its key biological pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Aminopentanedioic acid** are summarized in the tables below for easy reference and comparison.

General and Physical Properties



Property	Value	Source(s)
IUPAC Name	3-aminopentanedioic acid	[1]
Synonyms	β-Glutamic acid, 3- Aminoglutaric acid, Isoglutamic acid	[2]
CAS Number	1948-48-7	[2]
Molecular Formula	C ₅ H ₉ NO ₄	[2]
Molecular Weight	147.13 g/mol	[2]
Appearance	White to off-white solid/powder	[3]
Melting Point	233 °C (decomposes)	[4]
Boiling Point	329.8 ± 32.0 °C (Predicted)	[4]
Density	1.409 ± 0.06 g/cm ³ (Predicted)	[4]

Solubility and Acidity

Property	Value	Source(s)
Solubility in Water	4.72 mg/mL (with ultrasonic and pH 1 adjustment)	[5]
General Solubility	Highly soluble in water, less soluble in organic solvents.	[6]
рКа	3.35 ± 0.10 (Predicted)	[4]

Spectroscopic Data



Spectroscopy	Data Highlights
¹ H NMR	Predicted spectrum in D ₂ O is available in databases. Specific chemical shifts and coupling constants require experimental determination.
¹³ C NMR	Predicted spectrum in D ₂ O is available in databases. Expected signals for two carboxyl carbons, one methine carbon, and two methylene carbons.
Infrared (IR)	Expected characteristic absorptions for O-H (carboxylic acid, broad), N-H (amine), C=O (carboxylic acid), and C-N bonds.
Mass Spectrometry	Fragmentation patterns for amino acids typically involve losses of H ₂ O, CO, and NH ₃ . Specific ESI-MS/MS data for 3-aminopentanedioic acid would show a characteristic fragmentation pattern.

Experimental Protocols Synthesis of 3-Aminopentanedioic Acid via Michael Addition

This protocol describes a plausible synthetic route for **3-aminopentanedioic acid** based on the Michael addition of diethyl acetamidomalonate to an acrylate, followed by hydrolysis and decarboxylation. This is an adaptation of a known method for α -amino acid synthesis.[7][8]

Materials:

- · Diethyl acetamidomalonate
- · Ethyl acrylate
- Sodium ethoxide
- Absolute ethanol



- Concentrated hydrochloric acid
- · Diethyl ether
- Sodium hydroxide

Procedure:

- Michael Addition:
 - Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add diethyl acetamidomalonate to the flask and stir until a clear solution is obtained.
 - Slowly add ethyl acrylate dropwise to the reaction mixture at room temperature.
 - After the addition is complete, heat the mixture to reflux for 4-6 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and neutralize with a stoichiometric amount of hydrochloric acid.
 - Remove the ethanol under reduced pressure.
 - Extract the resulting oil with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tri-ester adduct.
- Hydrolysis and Decarboxylation:
 - Add concentrated hydrochloric acid to the crude adduct.
 - Heat the mixture to reflux for 6-8 hours to effect hydrolysis of the esters and the amide, and decarboxylation of the malonate moiety.
 - Cool the reaction mixture and concentrate under reduced pressure to obtain a solid residue.



Purification by Recrystallization

Materials:

- Crude 3-Aminopentanedioic acid
- · Distilled water
- Ethanol

Procedure:

- Dissolve the crude **3-aminopentanedioic acid** in a minimum amount of hot distilled water.[6] [9]
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
- · Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals in a vacuum oven.

Purification by Ion-Exchange Chromatography

Materials:

- Crude 3-Aminopentanedioic acid
- Strongly acidic cation-exchange resin (e.g., Dowex 50W)
- Ammonia solution (e.g., 2 M)



Hydrochloric acid solution (e.g., 1 M)

Procedure:

- Prepare a column with the cation-exchange resin and wash it thoroughly with deionized water.
- Dissolve the crude 3-aminopentanedioic acid in a minimum amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with hydrochloric acid to ensure the amino group is protonated.
- Load the sample solution onto the column.
- Wash the column with deionized water to remove any unbound impurities.
- Elute the **3-aminopentanedioic acid** from the resin using an ammonia solution.[10][11]
- Collect the fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin staining).
- Combine the fractions containing the pure product and remove the ammonia and water under reduced pressure to obtain the purified 3-aminopentanedioic acid.

Biological Activity and Signaling Pathway Role as a "Silent" False Neurotransmitter

3-Aminopentanedioic acid has been identified as a "silent" false transmitter for glutamate neurons.[12][13] This means that it can be taken up by the presynaptic machinery for glutamate but does not activate postsynaptic glutamate receptors. Its primary mechanism of action involves competing with glutamate for packaging into synaptic vesicles, thereby reducing the amount of glutamate released during neurotransmission.[14]

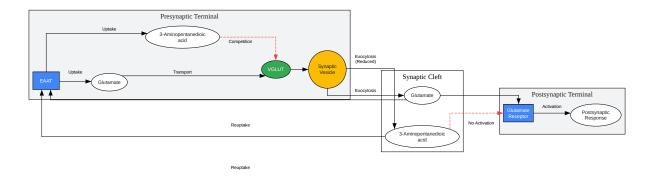
Mechanism of Action:

 Uptake: 3-Aminopentanedioic acid is a substrate for both plasma membrane excitatory amino acid transporters (EAATs) and vesicular glutamate transporters (VGLUTs).[12]



- Competition: Once inside the presynaptic terminal, it competes with endogenous glutamate for transport into synaptic vesicles by VGLUTs.[15]
- Reduced Glutamate Release: This competition leads to a decrease in the quantum of glutamate packaged into each vesicle. Consequently, upon presynaptic depolarization, less glutamate is released into the synaptic cleft.
- No Postsynaptic Activation: 3-Aminopentanedioic acid has a low affinity for ionotropic and metabotropic glutamate receptors, meaning it does not significantly activate them.[12]

This "silent" inhibition of glutamatergic transmission makes **3-aminopentanedioic acid** a valuable research tool for studying the dynamics of glutamate release and has potential therapeutic applications in conditions associated with glutamate excitotoxicity.[14]



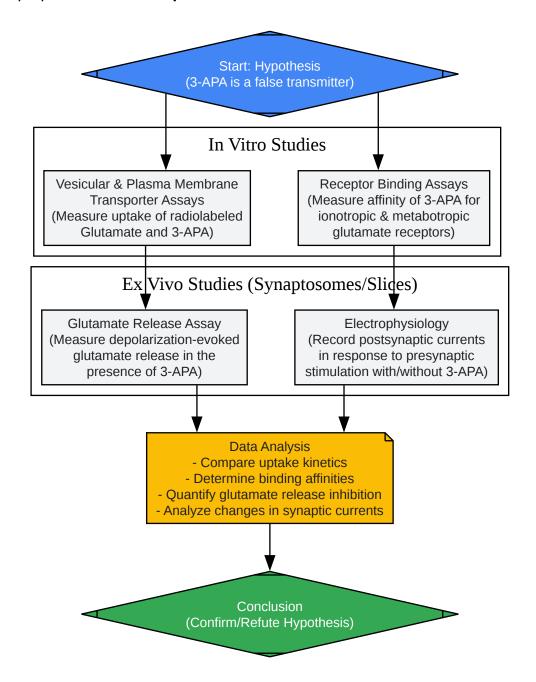
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Caption: Mechanism of **3-Aminopentanedioic Acid** as a False Neurotransmitter.



Experimental Workflow for Assessing "False Transmitter" Activity

The following workflow outlines a general experimental approach to investigate the "false transmitter" properties of **3-aminopentanedioic acid**.



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Caption: Workflow for Investigating "False Transmitter" Properties.



Conclusion

3-Aminopentanedioic acid presents a compelling profile for researchers in neuroscience and drug development. Its unique action as a "silent" false neurotransmitter provides a valuable tool for dissecting the complexities of glutamatergic signaling. The data and protocols presented in this guide offer a solid foundation for further investigation into the chemical, physical, and biological properties of this intriguing molecule, with the potential to unlock new therapeutic strategies for neurological disorders characterized by glutamate dysregulation.

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